{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
Description
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is a secondary amine featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethoxyethyl group and at position 5 with a methylaminomethyl moiety. The ethoxyethyl substituent introduces both steric bulk and moderate lipophilicity, distinguishing it from simpler alkyl or aryl-substituted derivatives.
Properties
IUPAC Name |
1-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-4-12-6(2)8-10-7(5-9-3)13-11-8/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAQCKUMXUNYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxyethyl and methylamine groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the use of potassium carbonate (K₂CO₃) as a base can facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects
- Fluorine’s electronegativity may also stabilize interactions with target proteins. Chlorine’s larger atomic radius introduces steric effects, which could hinder or enhance binding depending on the target site.
Electron-Withdrawing Groups (Trifluoromethyl):
Ether Chains (Ethoxyethyl vs. Methoxyethyl):
- The ethoxyethyl group in the target compound provides a longer alkyl chain than methoxyethyl (), increasing hydrophobicity while retaining oxygen’s hydrogen-bonding capability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
